molecular formula C10H12F2 B11762701 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene

1-(1,1-Difluoroethyl)-3,5-dimethylbenzene

Cat. No.: B11762701
M. Wt: 170.20 g/mol
InChI Key: ALAUZCMZMZBZFX-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3,5-dimethylbenzene is an organic compound that features a benzene ring substituted with a 1,1-difluoroethyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dimethylbenzoic acid, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-(1,1-Difluoroethyl)-3,5-dimethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing it to modulate the activity of enzymes and receptors. This makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for methoxy groups makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C10H12F2

Molecular Weight

170.20 g/mol

IUPAC Name

1-(1,1-difluoroethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C10H12F2/c1-7-4-8(2)6-9(5-7)10(3,11)12/h4-6H,1-3H3

InChI Key

ALAUZCMZMZBZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(F)F)C

Origin of Product

United States

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